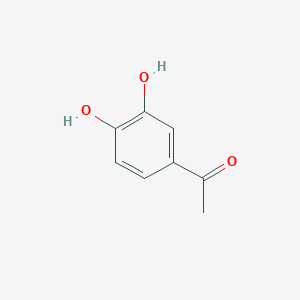

3',4'-Dihydroxyacetophenone

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Qingxintong puede sintetizarse mediante la esterificación o eterificación de los grupos hidroxilo en las posiciones C3 y C4 de la 3,4-dihidroxiacetofenona . Las rutas sintéticas implican el uso de reactivos como el cloruro de acetilo y derivados de fenol en condiciones controladas para lograr los productos éster o éter deseados .

Métodos de Producción Industrial: La producción industrial de Qingxintong implica la extracción de 3,4-dihidroxiacetofenona de las hojas de Ilex Pubescens Hook et Arnvar glaber Chang, seguida de modificaciones químicas para mejorar su estabilidad y biodisponibilidad . El proceso incluye pasos de extracción con disolvente, purificación y modificación química para producir el compuesto final .

Análisis De Reacciones Químicas

Antioxidant Activity and Redox Reactions

3,4-DHAP exhibits potent antioxidant properties, neutralizing reactive oxygen species (ROS) through redox reactions. Key findings from cellular studies include :

| Parameter | Effect of 3,4-DHAP (10 µM) | Mechanistic Insight |

|---|---|---|

| ROS Levels | ↓ 55% reduction vs. high glucose control | Scavenges free radicals via catechol oxidation |

| Nrf2 Nuclear Translocation | ↑ 2.1-fold activation | Activates antioxidant response element (ARE) |

| HO-1 Expression | ↑ 1.8-fold upregulation | Enhances heme oxygenase-1-mediated detoxification |

| Autophagosome Formation | ↑ 3.5-fold increase | Promotes LC3-II/LC3-I conversion (1.7-fold) |

In human umbilical vein endothelial cells (HUVECs), 3,4-DHAP reduced high glucose-induced oxidative stress by 62% and enhanced cell viability by 48% . These effects are mediated through the Nrf2/HO-1 pathway, with ROS scavenging attributed to the catechol moiety’s electron-donating capacity .

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

-

Catechol (3,4-dihydroxyphenyl) :

-

Acetophenone (methyl ketone) :

Biological Interaction with Tyrosinase

3,4-DHAP inhibits tyrosinase (IC₅₀ = 10 µM), a key enzyme in melanin synthesis. Structural studies suggest competitive binding at the enzyme’s active site, displacing L-DOPA substrates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that DHAP exhibits anti-inflammatory effects by modulating cytokine production in macrophages. A study demonstrated that DHAP enhances the production of 15-deoxy-Delta(12,14)-prostaglandin J2 (15dPGJ2), a pro-resolving mediator in inflammation, while inhibiting TNF-alpha production in LPS-activated macrophages. This suggests potential therapeutic applications in treating acute inflammatory conditions .

Cardiovascular Applications

Initially isolated from Ilex pubescens, DHAP has been investigated for its cardioprotective effects. It may influence cardiac arrhythmias and has been proposed as a candidate for further research in cardiovascular disease management .

Material Science

Adhesive Coatings

DHAP's catechol structure allows for strong adhesion to various surfaces, making it suitable for developing antibacterial coatings. Studies have shown that DHAP-based polymers exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, even under harsh conditions.

Nanocomposite Development

The compound facilitates the immobilization of metal nanoparticles such as silver and iron oxide onto surfaces, leading to applications in antimicrobial agents and photocatalysis. These nanocomposites have shown promise in enhancing the properties of materials used in biomedical applications.

Analytical Chemistry

Signal Amplification Techniques

DHAP is utilized in Tyramide Signal Amplification (TSA) methods for enhancing signal detection in immunohistochemistry (IHC) and in situ hybridization (ISH) assays. This application is crucial for improving the sensitivity of diagnostic tests .

Table 1: Summary of Biological Activities of DHAP

Table 2: Applications of DHAP in Material Science

| Application Type | Description | References |

|---|---|---|

| Antibacterial Coatings | Strong adhesion properties; effective against bacteria | |

| Nanoparticle Immobilization | Facilitates attachment of metal nanoparticles for enhanced material properties |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with DHAP revealed a significant reduction in TNF-alpha levels upon LPS stimulation, suggesting that DHAP may play a role in resolving inflammation by enhancing pro-resolving mediators like 15dPGJ2. The results indicated that the effects were COX-2 dependent, providing insights into its mechanism of action and potential therapeutic use .

Case Study 2: Development of Antibacterial Coatings

Research on DHAP-modified surfaces demonstrated a marked reduction in bacterial viability under laboratory conditions. These surfaces showed effectiveness against common pathogens, highlighting their potential for use in medical devices and hospital settings to prevent infections.

Mecanismo De Acción

Qingxintong ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: Qingxintong actúa como antioxidante al eliminar las especies reactivas de oxígeno y prevenir el daño oxidativo.

Actividad Antiinflamatoria: El compuesto inhibe la producción de citocinas y enzimas proinflamatorias.

Dianas Moleculares y Vías: Qingxintong se dirige a varias vías moleculares, incluida la inhibición de la agregación plaquetaria y la modulación de las actividades enzimáticas involucradas en el estrés oxidativo.

Comparación Con Compuestos Similares

Qingxintong es único en comparación con otros compuestos similares debido a su estructura química específica y actividades biológicas. Los compuestos similares incluyen:

Quinonas: Similares en términos de productos de oxidación, pero tienen diferente reactividad y aplicaciones.

Derivados de Fenol: Tienen reacciones de sustitución similares, pero varían en sus efectos terapéuticos y estabilidad.

Qingxintong destaca por sus efectos combinados antioxidantes, antiinflamatorios y cardioprotectores, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones terapéuticas .

Actividad Biológica

3',4'-Dihydroxyacetophenone (DHAP) is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of DHAP, supported by various studies and case reports.

Chemical Structure and Properties

- Chemical Formula : C₈H₈O₃

- Molecular Weight : 168.15 g/mol

- CAS Number : 1197-09-7

DHAP features two hydroxyl groups at the 3' and 4' positions of the acetophenone structure, which contribute to its biological activities, particularly as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Research indicates that DHAP exhibits significant antioxidant properties. A study demonstrated that DHAP markedly decreased the production of reactive oxygen species (ROS) in cells, thereby enhancing cellular defense mechanisms against oxidative stress. It was shown to increase the expression levels of Nrf2 and HO-1 proteins, which are crucial in regulating antioxidant responses .

Antiplatelet Activity

DHAP has been studied for its antiplatelet effects, making it potentially beneficial for cardiovascular health. Clinical and animal studies have revealed that DHAP can inhibit platelet aggregation, reduce thrombus formation, and improve microcirculation. It acts by modulating the balance between thromboplastin and its inhibitor in endothelial cells .

| Study | Findings |

|---|---|

| Clinical Study (2020) | DHAP improved symptoms in patients with angina pectoris and pulmonary heart disease. |

| In Vivo Study (2020) | Demonstrated significant antiplatelet aggregation activity in rat models. |

Enzyme Inhibition

DHAP has been reported to inhibit various enzymes, including collagenase, protease, and lipase. This inhibition suggests potential applications in wound healing and inflammatory conditions . Additionally, it has been identified as a tyrosinase inhibitor, which may have implications in skin whitening treatments .

The biological activities of DHAP can be attributed to its ability to interact with multiple cellular pathways:

- Inhibition of Cyclooxygenase : DHAP inhibits cyclooxygenase enzymes, reducing inflammation and pain associated with various conditions .

- Regulation of Platelet Function : By modulating thrombus formation pathways, DHAP enhances blood flow and reduces the risk of cardiovascular events .

- Antioxidant Defense Activation : The compound activates Nrf2 signaling pathways that enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .

Case Studies

- Case Report on Allergic Reactions : A report documented allergic contact dermatitis linked to a product containing resacetophenone (similar structure), highlighting the importance of understanding individual responses to phenolic compounds like DHAP .

- Clinical Observations in Cardiovascular Patients : Patients treated with DHAP derivatives exhibited improved clinical outcomes in angina pectoris cases, suggesting its therapeutic potential in managing cardiovascular diseases .

Challenges and Considerations

Despite its promising biological activities, DHAP faces challenges regarding its clinical application:

- Rapid Metabolism : DHAP's short half-life limits its effectiveness as a therapeutic agent.

- Low Oral Bioavailability : Studies have shown that while DHAP is effective in vitro, its bioavailability is significantly lower when administered orally due to rapid metabolism .

To address these issues, researchers are exploring derivatives of DHAP that enhance stability and bioavailability without compromising efficacy.

Propiedades

IUPAC Name |

1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQUAMAQHHEXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152546 | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1197-09-7 | |

| Record name | 3′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.